molecular formula C22H20N4O2S B6515286 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 931965-67-2

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6515286
CAS No.: 931965-67-2
M. Wt: 404.5 g/mol
InChI Key: OMGLKLHVTDQHBN-UHFFFAOYSA-N
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Description

2-{[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 2-methoxyphenyl substituent at the pyrazine ring’s 2-position and a sulfanyl-linked acetamide group at the 4-position. The acetamide moiety is further substituted with a 4-methylphenyl group. Its design leverages structural motifs common in bioactive molecules, such as the pyrazine core for π-π stacking interactions and the sulfanyl-acetamide chain for enhanced solubility and hydrogen bonding .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-7-9-16(10-8-15)24-21(27)14-29-22-19-13-18(25-26(19)12-11-23-22)17-5-3-4-6-20(17)28-2/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGLKLHVTDQHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrazine ring and acetamide group. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazine-2-position / Acetamide-N-position) Key Physicochemical Data
Target Compound C₂₃H₂₁N₄O₂S* ~421.5 2-Methoxyphenyl / 4-Methylphenyl Estimated LogP: ~3.8
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide () C₂₁H₁₇FN₄OS 392.45 4-Fluorophenyl / 2-Methylphenyl Melting Point: Not reported
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () C₂₆H₂₁N₄O₃S 477.54 4-Methoxyphenyl / 4-Phenoxyphenyl ChemSpider ID: 22278529
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide () C₂₁H₁₈ClN₄OS₂ 441.97 4-Chlorophenyl / 3-(Methylsulfanyl)phenyl MDL Number: MFCD11995156
N-(3-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide () C₂₂H₁₇N₅OS 399.47 4-Methylphenyl / 3-Cyanophenyl Available Quantity: 17 mg

*Calculated based on structural analogs.

Key Observations:

  • Substituent Effects on Molecular Weight: The target compound’s molecular weight (~421.5 g/mol) is higher than the fluorophenyl analog (392.45 g/mol, ) due to the methoxy group’s added mass but lower than the phenoxyphenyl derivative (477.54 g/mol, ) due to the latter’s bulky phenoxy group .

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